molecular formula C13H17Cl2N3O B2417424 N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride CAS No. 1581107-52-9

N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride

Cat. No.: B2417424
CAS No.: 1581107-52-9
M. Wt: 302.2
InChI Key: NCMFQFHJIFFYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular formula of the 8-Azabicyclo[3.2.1]octan-3-ol, a related compound, is C7H13NO, with an average mass of 127.184 Da and a monoisotopic mass of 127.099716 Da .


Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Mechanism of Action

While the exact mechanism of action for “N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride” is not specified in the search results, related compounds such as tropane alkaloids have been found to display a wide array of interesting biological activities .

Properties

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O.ClH/c14-12-3-1-2-11(17-12)13(18)16-10-6-8-4-5-9(7-10)15-8;/h1-3,8-10,15H,4-7H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMFQFHJIFFYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)NC(=O)C3=NC(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.